Cas no 85740-98-3 (4-Chloro-3-methoxybenzoic acid)
4-Chloro-3-methoxybenzoic acid Chemical and Physical Properties
Names and Identifiers
-
- 4-Chloro-3-methoxybenzoic acid
- 4-CHLORO-3-METHOXYBENZOIC ACID ---POWDER---
- 4-Chloro-m-anisic Acid
- Benzoic acid, 4-chloro-3-methoxy-
- 3-methoxy-4-chlorobenzoic acid
- 4-chloro-3-methoxy-benzoic Acid
- PubChem4565
- OXUUNDMDOOXPKY-UHFFFAOYSA-N
- 3-Methoxy 4-Chloro Benzoic Acid
- Benzoic acid,4-chloro-3-methoxy-
- BBL104210
- CL8115
- STL558074
- SBB008504
- VZ28765
- CM12590
- AS027
- 4-Chloro-3-methoxybenzoicacid
- 4-Chloro-3-methoxybenzoic acid (ACI)
- SB39077
- C3304
- J-515014
- FS-2601
- MFCD00269640
- AC-26024
- Z1741972864
- CHEMBL1622754
- DTXSID10366245
- SY021858
- 4-chloro-3-methoxy benzoic acid
- DB-006758
- EN300-93469
- 4-Chloro-3-methoxybenzoic acid, AldrichCPR
- CS-W019523
- SCHEMBL411025
- 85740-98-3
- AKOS003307382
-
- MDL: MFCD00269640
- Inchi: 1S/C8H7ClO3/c1-12-7-4-5(8(10)11)2-3-6(7)9/h2-4H,1H3,(H,10,11)
- InChI Key: OXUUNDMDOOXPKY-UHFFFAOYSA-N
- SMILES: O=C(C1C=C(OC)C(Cl)=CC=1)O
Computed Properties
- Exact Mass: 186.00800
- Monoisotopic Mass: 186.008
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 172
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.4
- Topological Polar Surface Area: 46.5
Experimental Properties
- Density: 1.352
- Melting Point: 217.0 to 221.0 deg-C
- Boiling Point: 325.4℃ at 760 mmHg
- Flash Point: 150.6°C
- Refractive Index: 1.562
- PSA: 46.53000
- LogP: 2.04680
4-Chloro-3-methoxybenzoic acid Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Danger
- Hazard Statement: H315-H319
- Warning Statement: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- Hazardous Material transportation number:3077
- Hazard Category Code: 36/37/38-50-25
- Safety Instruction: S26; S36/37/39
-
Hazardous Material Identification:
- HazardClass:9
- PackingGroup:Ⅲ
- Storage Condition:Store at room temperature
- Risk Phrases:R36/37/38
4-Chloro-3-methoxybenzoic acid Customs Data
- HS CODE:2918990090
- Customs Data:
China Customs Code:
2918990090Overview:
2918990090. Other additional oxy carboxylic acids(Including anhydrides\Acyl halide\Peroxides, peroxyacids and derivatives of this tax number). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2918990090. other carboxylic acids with additional oxygen function and their anhydrides, halides, peroxides and peroxyacids; their halogenated, sulphonated, nitrated or nitrosated derivatives. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
4-Chloro-3-methoxybenzoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-RO390-1g |
4-Chloro-3-methoxybenzoic acid |
85740-98-3 | 97% | 1g |
120.0CNY | 2021-08-04 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-RO390-5g |
4-Chloro-3-methoxybenzoic acid |
85740-98-3 | 97% | 5g |
464.0CNY | 2021-08-04 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-RO390-200mg |
4-Chloro-3-methoxybenzoic acid |
85740-98-3 | 97% | 200mg |
50.0CNY | 2021-08-04 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 05R0342-5g |
4-Chloro-3-methoxy-benzoic acid |
85740-98-3 | 96% | 5g |
415.54CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 05R0342-25g |
4-Chloro-3-methoxy-benzoic acid |
85740-98-3 | 96% | 25g |
1272.06CNY | 2021-05-07 | |
| Fluorochem | 065761-1g |
4-Chloro-3-methoxybenzoic acid |
85740-98-3 | 97% | 1g |
£16.00 | 2022-03-01 | |
| Fluorochem | 065761-5g |
4-Chloro-3-methoxybenzoic acid |
85740-98-3 | 97% | 5g |
£41.00 | 2022-03-01 | |
| Fluorochem | 065761-10g |
4-Chloro-3-methoxybenzoic acid |
85740-98-3 | 97% | 10g |
£65.00 | 2022-03-01 | |
| Fluorochem | 065761-25g |
4-Chloro-3-methoxybenzoic acid |
85740-98-3 | 97% | 25g |
£117.00 | 2022-03-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C153822-100g |
4-Chloro-3-methoxybenzoic acid |
85740-98-3 | >98.0%(HPLC) | 100g |
¥3212.90 | 2023-09-03 |
4-Chloro-3-methoxybenzoic acid Production Method
Production Method 1
Production Method 2
1.2 Reagents: Permanganic acid (HMnO4), potassium salt (1:1)
Production Method 3
1.2 Reagents: Hexachloroethane ; 30 min, -50 °C; -50 °C → rt
1.3 Reagents: Water
Production Method 4
1.2 Reagents: Ethanol
1.3 Reagents: Cesium hydroxide Catalysts: Palladate(1-), [2′-(amino-κN)[1,1′-biphenyl]-2-yl-κC]chloro[2′-(dicyclohexylphos… Solvents: 1-Methoxy-2-propanol , Water ; 15 h, 80 °C
Production Method 5
Production Method 6
2.1 Reagents: Sodium hypochlorite Catalysts: Potassium carbonate
Production Method 7
1.2 Reagents: Sulfuric acid ; acidified, rt
Production Method 8
Production Method 9
1.2 Solvents: Water
Production Method 10
1.2 Reagents: Hexachloroethane ; 30 min, -50 °C; -50 °C → rt
1.3 Reagents: Water
Production Method 11
2.1 Reagents: Permanganic acid (HMnO4), potassium salt (1:1) Solvents: Water ; 20 h, reflux
2.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2
Production Method 12
2.1 Reagents: Permanganic acid (HMnO4), potassium salt (1:1) Solvents: Pyridine , Water ; 24 h, 50 °C; 13 h, rt
Production Method 13
2.1 Reagents: Permanganic acid (HMnO4), potassium salt (1:1) Solvents: Pyridine ; 24 h, 50 °C; 13 h, rt
2.2 Reagents: Sulfuric acid ; acidified, rt
Production Method 14
2.1 Reagents: Permanganic acid (HMnO4), potassium salt (1:1) Solvents: Pyridine , Water ; 24 h, 50 °C; 13 h, rt
Production Method 15
2.1 Reagents: Hydrochloric acid
3.1 Reagents: Sodium hypochlorite Catalysts: Potassium carbonate
Production Method 16
2.1 -
3.1 Reagents: Hydrochloric acid
4.1 Reagents: Sodium hypochlorite Catalysts: Potassium carbonate
4-Chloro-3-methoxybenzoic acid Raw materials
- 3'-Hydroxyacetophenone
- Hexacarbonylmolybdenum
- 4-Chloro-3-methoxybenzoic acid
- Tert-BUTYL HYPOCHLORITE
-
- 1-Chloro-2-methoxy-4-methylbenzene
- 3-Methoxybenzoic acid
- 2,3-Butanediol
- Phenol, 3-(2,4,5-trimethyl-1,3-dioxolan-2-yl)-
- 1-(4-Chloro-3-hydroxyphenyl)ethanone
4-Chloro-3-methoxybenzoic acid Preparation Products
4-Chloro-3-methoxybenzoic acid Suppliers
4-Chloro-3-methoxybenzoic acid Related Literature
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
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Alena Koukalová,Šárka Pokorná,Aimee L. Boyle,Nestor Lopez Mora,Alexander Kros,Martin Hof,Radek Šachl Nanoscale, 2018,10, 19064-19073
-
Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
-
Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
Additional information on 4-Chloro-3-methoxybenzoic acid
Introduction to 4-Chloro-3-methoxybenzoic acid (CAS No. 85740-98-3)
4-Chloro-3-methoxybenzoic acid, identified by its Chemical Abstracts Service (CAS) number 85740-98-3, is a significant compound in the field of pharmaceutical chemistry and organic synthesis. This benzoic acid derivative features both a chloro and a methoxy substituent on its aromatic ring, which makes it a versatile intermediate in the synthesis of various bioactive molecules. The presence of these functional groups imparts unique reactivity, enabling its use in the development of pharmaceuticals, agrochemicals, and specialty chemicals.
The structural configuration of 4-Chloro-3-methoxybenzoic acid contributes to its broad applicability in medicinal chemistry. The chloro group at the para position relative to the methoxy group enhances electrophilic aromatic substitution reactions, making it a valuable precursor for further functionalization. This property is particularly useful in constructing more complex scaffolds for drug discovery. Researchers have leveraged this compound to develop novel inhibitors targeting various biological pathways, including those involved in inflammation, cancer, and metabolic disorders.
In recent years, 4-Chloro-3-methoxybenzoic acid has garnered attention for its role in synthesizing small-molecule drugs with enhanced pharmacological properties. For instance, studies have demonstrated its utility in creating potent antioxidants and anti-inflammatory agents. The benzoic acid moiety itself is well-known for its antimicrobial and anti-inflammatory effects, which can be further modulated by the substituents on the aromatic ring. This has led to investigations into its derivatives as potential therapeutic candidates.
One of the most compelling aspects of 4-Chloro-3-methoxybenzoic acid is its role as a building block in heterocyclic chemistry. Heterocyclic compounds are prevalent in modern pharmaceuticals due to their favorable pharmacokinetic profiles and biological activity. By incorporating 4-Chloro-3-methoxybenzoic acid into the synthesis of pyridine, quinoline, and other heterocyclic systems, chemists can generate novel molecules with tailored properties. Recent advances in this area have shown promising results in developing kinase inhibitors and other targeted therapies.
The synthetic pathways involving 4-Chloro-3-methoxybenzoic acid are diverse and well-documented. One common approach involves the chlorination of 3-methoxybenzoic acid using reagents such as phosphorus oxychloride (POCl₃). Alternatively, methylation of 4-chlorobenzoic acid can be employed to introduce the methoxy group. These reactions are typically performed under controlled conditions to ensure high yields and purity. The efficiency of these synthetic routes has made 4-Chloro-3-methoxybenzoic acid a preferred starting material for many industrial applications.
From a computational chemistry perspective, 4-Chloro-3-methoxybenzoic acid has been extensively studied to understand its electronic structure and reactivity. Density functional theory (DFT) calculations have provided insights into how the chloro and methoxy groups influence the molecule's interactions with biological targets. These studies have informed the design of more effective derivatives by predicting binding affinities and metabolic stability.
The pharmaceutical industry has also explored 4-Chloro-3-methoxybenzoic acid as a precursor for nonsteroidal anti-inflammatory drugs (NSAIDs). By modifying its structure through further functionalization, researchers have synthesized compounds with improved efficacy and reduced side effects compared to traditional NSAIDs like aspirin and ibuprofen. This underscores the importance of 4-Chloro-3-methoxybenzoic acid in drug development pipelines.
In addition to its pharmaceutical applications, 4-Chloro-3-methoxybenzoic acid finds utility in agrochemical research. Its derivatives have been investigated as potential herbicides and fungicides due to their ability to disrupt essential biological processes in plants and fungi. The versatility of this compound allows chemists to fine-tune its properties for specific applications in crop protection.
The environmental impact of using 4-Chloro-3-methoxybenzoic acid as an intermediate has also been assessed. While it is not classified as a hazardous substance, proper handling and disposal protocols must be followed to minimize environmental risks. Efforts are ongoing to develop greener synthetic methods that reduce waste and energy consumption without compromising yield or purity.
Future research directions for 4-Chloro-3-methoxybenzoic acid include exploring its potential in photodynamic therapy (PDT) and other innovative therapeutic modalities. The compound's ability to undergo photochemical reactions makes it an attractive candidate for developing photosensitizers that can target diseased cells selectively. Such applications could revolutionize treatments for conditions like cancer by leveraging light-based therapies.
In conclusion, 4-Chloro-3-methoxybenzoic acid (CAS No. 85740-98-3) is a multifaceted compound with significant implications in pharmaceuticals, agrochemicals, and materials science. Its unique structural features enable diverse synthetic possibilities, making it an indispensable tool for chemists and researchers worldwide. As advancements continue to emerge from interdisciplinary studies involving organic synthesis, medicinal chemistry, and computational biology, the role of this compound is expected to expand even further.
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